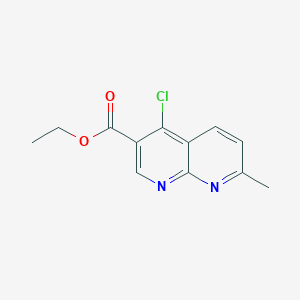

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTABMXYYNWMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441809 | |

| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33331-57-6 | |

| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired compound .

Industrial Production Methods

Industrial production of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.

Cyclization Reactions: Formation of the naphthyridine ring through cyclization of intermediates.

Common Reagents and Conditions

Bases: Sodium hydroxide or potassium carbonate for deprotonation and cyclization.

Reducing Agents: Tin(II) chloride or hydrogen gas for reduction of nitro groups.

Solvents: Tetrahydrofuran (THF) or ethanol as reaction media.

Major Products Formed

The major product formed from these reactions is ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate itself, with potential side products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate has shown promise in medicinal chemistry for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that naphthyridine derivatives possess significant antibacterial properties. Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate has been studied for its effectiveness against various resistant bacterial strains, comparable to established antibiotics like ciprofloxacin .

- Anticancer Properties : Some derivatives of naphthyridine have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation .

- Antihistaminic and Antiallergic Effects : Compounds related to this structure have been noted for their ability to inhibit histamine release, suggesting potential applications in treating allergic reactions and asthma .

The biological activities of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate can be summarized as follows:

In Vivo Antihistaminic Activity

A study demonstrated that derivatives of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate exhibited significant bronchorelaxant effects in guinea pigs, indicating their potential for treating respiratory conditions related to allergies.

Antibacterial Efficacy

Research conducted on various naphthyridine derivatives showed that compounds similar to ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate were more effective than traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a robust potential for development into new antibacterial agents .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, similar compounds in the naphthyridine family have been shown to inhibit bacterial DNA gyrase, thereby preventing bacterial replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

- Chlorine at position 4 enhances electrophilicity, facilitating cross-coupling reactions (e.g., bromination in ) .

- Methyl/ethyl groups at positions 1 and 7 improve lipophilicity, influencing membrane permeability .

- Fluorine substituents (e.g., 6-F) increase metabolic stability and bioavailability in fluoroquinolones .

Critical Insights :

Recommendations :

- Avoid aqueous environmental release due to chronic aquatic toxicity risks .

Biological Activity

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article examines its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate features a chloro group at the 4-position, a methyl group at the 7-position, and an ethyl ester group at the 3-position of the naphthyridine ring. Its chemical formula is C12H10ClN2O2, with a molecular weight of approximately 250.67 g/mol. The compound's unique structure contributes to its potential pharmacological applications.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | 6-7 |

| Escherichia coli | Moderate inhibition | 10-15 |

| Pseudomonas aeruginosa | Weak inhibition | >20 |

| Candida albicans | Slight antifungal activity | 15-20 |

The presence of the chloro substituent is believed to enhance its antibacterial efficacy, making it comparable to standard antibiotics such as ciprofloxacin and ofloxacin .

2. Anticancer Activity

The anticancer potential of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate has been investigated in various cancer models. A study demonstrated that derivatives of naphthyridine exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells.

In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, this compound has shown promising results in:

- Cell Line: MCF-7 (breast cancer)

- IC50: 12 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway .

The biological activity of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial replication.

- Cell Cycle Arrest: The compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation: Naphthyridine derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives against resistant strains of bacteria. Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value comparable to that of vancomycin .

Case Study 2: Anticancer Activity

In a separate investigation involving the MCF-7 breast cancer cell line, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate demonstrated significant cytotoxicity. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound resulted in a notable increase in early apoptotic cells compared to controls .

Q & A

Q. What are the established synthetic routes for Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Gould-Jacobs Reaction : Starting with 3-chloro-4-fluoroaniline, cyclization under microwave-assisted conditions with aluminum catalyst yields intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

- Chlorination : Subsequent treatment with nitrous acid (HNO₂) and copper chloride (CuCl) introduces the chloro group at position 4, forming the final product .

- Esterification : Direct esterification of the carboxylic acid derivative using ethanol and H₂SO₄ under reflux (45% yield) is also documented .

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Microwave, Al catalyst, diphenyl ether | ~60% | |

| Chlorination | HNO₂ (0°C), CuCl (65°C) | 64% | |

| Esterification | EtOH, H₂SO₄, reflux | 45% |

Q. How is the structural integrity of this compound confirmed?

Structural characterization employs:

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, providing precise bond lengths and angles .

- Spectroscopy :

- ¹H-NMR : Key signals include δ ~1.35–1.50 ppm (ethyl CH₃), ~4.35–4.45 ppm (ethyl CH₂), and aromatic protons at δ 7.30–8.90 ppm .

- IR : Absorptions at ~1700 cm⁻¹ (C=O ester) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .

Advanced Research Questions

Q. What experimental challenges arise in optimizing synthesis yields?

Key issues include:

- Byproduct Formation : Side reactions during chlorination (e.g., over-oxidation) reduce yields. Purification via recrystallization (ethanol or cyclohexane/EtOAc) is critical .

- Microwave vs. Conventional Heating : Microwave-assisted Gould-Jacobs reactions improve reaction rates and yields (e.g., 84% for intermediates) compared to traditional reflux .

Methodological Tip : Use thin-layer chromatography (TLC) with CHCl₃:MeOH (4:1) to monitor reaction progress and minimize byproducts .

Q. How do data contradictions in esterification methods impact protocol design?

Discrepancies in esterification conditions (e.g., H₂SO₄ vs. acid chlorides) suggest:

- Acid Sensitivity : Direct esterification (H₂SO₄) may degrade acid-sensitive intermediates, favoring indirect routes via acid chlorides for higher yields .

- Solvent Choice : Refluxing in diphenyl ether vs. ethanol affects reaction homogeneity and purity .

Q. What role does this compound play in antimicrobial drug discovery?

- Fluoroquinolone Precursor : It serves as an intermediate for antibiotics like prulifloxacin. Substitutions at positions 1 (cyclopropyl) and 6 (fluoro) enhance bacterial DNA gyrase inhibition .

- Cytotoxicity Screening : Derivatives exhibit activity against MCF7 cancer cells (IC₅₀ ~10 µM), with structure-activity relationships (SAR) guided by substituent effects at position 7 .

Table 2: Biological Activity of Derivatives

| Derivative Substituent | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4-Chloro-7-methyl | MCF7 cells | 12 µM | |

| 1-Cyclopropyl-6-fluoro | Bacterial gyrase | <1 µM |

Q. How are computational tools applied in derivative design?

- In Silico ADMET : Predict logP (~2.83) and solubility to prioritize derivatives with optimal bioavailability .

- Molecular Docking : Simulations identify binding poses with target proteins (e.g., topoisomerase IV), guiding substituent modifications for enhanced affinity .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.